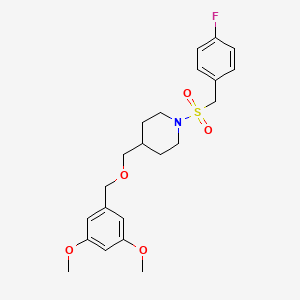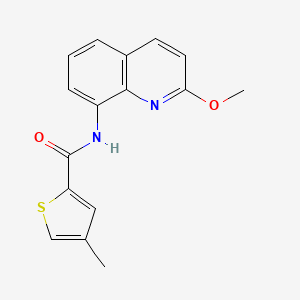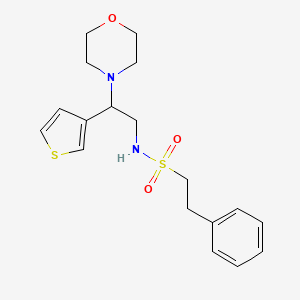
N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-phenylethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-phenylethanesulfonamide, also known as MPTES, is a small molecule inhibitor that has been widely used in scientific research. MPTES is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is a negative regulator of insulin signaling.
Wissenschaftliche Forschungsanwendungen
Morpholine Derivatives in Pharmacological Research
Morpholine derivatives like N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-phenylethanesulfonamide are pivotal in pharmaceutical research due to their structural flexibility and pharmacophoric features. These compounds have been synthesized and explored for various biological activities. For instance, (S)-N-[1-(3-Morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide was synthesized as a KCNQ2 potassium channel opener, showcasing significant activity in a migraine model by reducing cortical spreading depressions (Wu et al., 2003). Additionally, certain morpholine derivatives have been identified as inhibitors of human immunodeficiency virus type-1 (HIV-1) replication, demonstrating promising activity without significant cytotoxicity (Che et al., 2015).
Advancements in Chemical Synthesis
The compound's framework offers a versatile base for synthetic chemistry, allowing the creation of complex molecules with potential therapeutic effects. For example, a novel one-pot, three-component Wittig–SNAr approach has been developed to create analogues used as intermediates of aurora 2 kinase inhibitors. This process features rapid and efficient formation of new bonds under environmentally benign conditions (Xu et al., 2015). Additionally, morpholine, thiomorpholine, and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines were synthesized, showing potent antimycobacterial activity against Mycobacterium tuberculosis with lower cytotoxicity profiles (Marvadi et al., 2019).
Structural and Biological Activity Analysis
The structural versatility of morpholine derivatives is crucial for their biological activities. For instance, 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine was synthesized and characterized, revealing significant antibacterial, antioxidant, anti-TB, anti-diabetic activities, and molecular docking studies, indicating its potential as a multi-targeted therapeutic agent (Mamatha S.V et al., 2019).
Eigenschaften
IUPAC Name |
N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)-2-phenylethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S2/c21-25(22,13-7-16-4-2-1-3-5-16)19-14-18(17-6-12-24-15-17)20-8-10-23-11-9-20/h1-6,12,15,18-19H,7-11,13-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBXVBQGNVTLCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNS(=O)(=O)CCC2=CC=CC=C2)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-phenylethanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

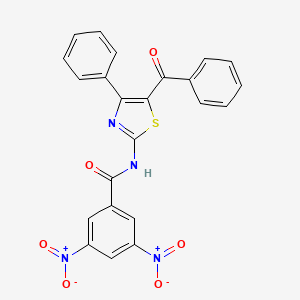
![1-{3-[(2-chlorobenzoyl)amino]benzoyl}-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B2405282.png)
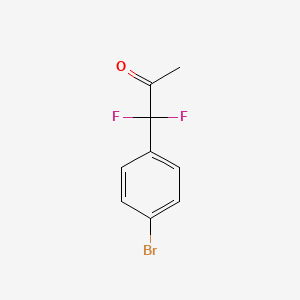
![[4-[2-(4-Methylpyrazol-1-yl)ethyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2405286.png)
![Propan-2-yl 2-[4-[(4-bromophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B2405288.png)
![2-((2-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2405289.png)
![8-{[(1E)-2-(5-bromo-2-methoxyphenyl)-1-azavinyl]amino}-3-methyl-7-(3-methylbut yl)-1,3,7-trihydropurine-2,6-dione](/img/no-structure.png)
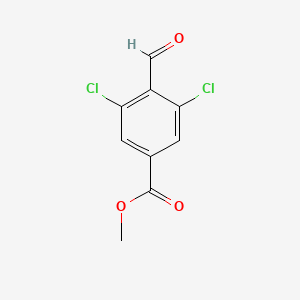
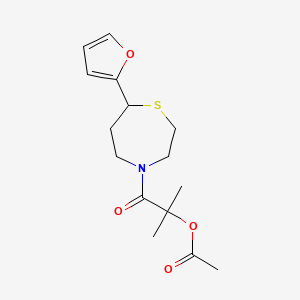
![8-(4-Bromophenyl)-13-(prop-2-en-1-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2405295.png)
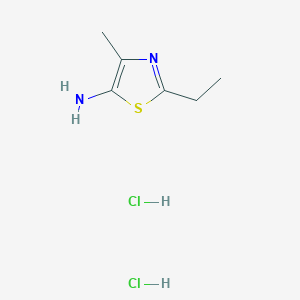
![[2-(4-Fluoroanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2405298.png)
